3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261933-36-1
VCID: VC2666621
InChI: InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20)
SMILES: C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F
Molecular Formula: C14H9F3O3
Molecular Weight: 282.21 g/mol

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

CAS No.: 1261933-36-1

Cat. No.: VC2666621

Molecular Formula: C14H9F3O3

Molecular Weight: 282.21 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid - 1261933-36-1

Specification

CAS No. 1261933-36-1
Molecular Formula C14H9F3O3
Molecular Weight 282.21 g/mol
IUPAC Name 3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20)
Standard InChI Key MKUFXLXCXIQIER-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is a biphenyl derivative featuring a trifluoromethyl group, a hydroxyl group, and a carboxylic acid moiety. The compound has several formal identifiers that are essential for proper scientific documentation and research.

Identification Data

The compound can be identified through various numerical and nomenclature systems as presented in Table 1.

Table 1: Identification Parameters of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

ParameterValue
CAS Number1261933-36-1
Molecular FormulaC₁₄H₉F₃O₃
Molecular Weight282.21 g/mol
IUPAC Name3-hydroxy-4-[2-(trifluoromethyl)phenyl]benzoic acid
Alternative IUPAC Name2-hydroxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
InChIInChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-9(11)10-6-5-8(13(19)20)7-12(10)18/h1-7,18H,(H,19,20)
InChIKeyMKUFXLXCXIQIER-UHFFFAOYSA-N
SMILESC1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)O)C(F)(F)F

Data sourced from compound registry information

Structural Features

The compound consists of two connected phenyl rings (forming a biphenyl system) with the following functional groups:

  • A trifluoromethyl (CF₃) group at the 2-position of one phenyl ring

  • A hydroxyl (OH) group at the 3-position of the second phenyl ring

  • A carboxylic acid (COOH) group at the 4-position of the second phenyl ring

This arrangement creates a molecule with interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group in contrast to the electron-donating hydroxyl group.

Physicochemical Properties

Understanding the physicochemical properties of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid is crucial for its application in various research and industrial contexts.

Physical Properties

The available physical property data for the compound is summarized in Table 2.

Table 2: Physical Properties of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid

PropertyValueReference
Physical StateSolid
Molecular Weight282.21 g/mol
Exact Mass282.05 g/mol
LogPNot reported directly, but likely similar to related trifluoromethyl compounds (~3.5-4.0)-
Polar Surface Area (PSA)Similar to related structures (~57-60 Ų)-
Typical Commercial Purity95%

Note: Some properties are estimated based on structural similarity to related compounds

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups:

  • The carboxylic acid group (COOH) is acidic and can form salts with bases.

  • The hydroxyl group (OH) can participate in hydrogen bonding and undergo various substitution reactions.

  • The trifluoromethyl (CF₃) group is electron-withdrawing, which affects the electronic distribution within the molecule and can influence reactivity .

The presence of these three functional groups creates a molecule with unique reactivity patterns that can be leveraged in organic synthesis.

Synthetic Routes

While the search results don't provide a specific synthesis method for 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, related compounds with similar structural features suggest possible synthetic approaches.

Applications and Research Significance

Pharmaceutical Research

The structural features of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid suggest potential applications in pharmaceutical research:

  • The trifluoromethyl group is commonly found in pharmaceutical compounds due to its ability to enhance metabolic stability and lipophilicity

  • The carboxylic acid and hydroxyl groups provide sites for further derivatization and conjugation

  • Similar biphenyl structures appear in various bioactive compounds

Chemical Building Block

The compound can serve as a valuable building block in organic synthesis:

  • It can be used as a precursor for more complex molecules through modification of the carboxylic acid or hydroxyl groups

  • The unique substitution pattern makes it useful for structure-activity relationship studies

  • The trifluoromethyl group adds specific electronic properties that can be exploited in designing functional materials

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid, it is useful to compare it with structurally related compounds.

Structural Isomers and Related Compounds

Table 3 presents a comparison between the target compound and related structures found in the literature.

Table 3: Comparison of 3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid with Related Compounds

CompoundCAS NumberMolecular WeightKey Structural Differences
3-Hydroxy-4-(2-trifluoromethylphenyl)benzoic acid1261933-36-1282.21 g/molTarget compound
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]benzoic acid1261773-03-8282.21 g/molDifferent position of trifluoromethyl group (3-position vs. 2-position)
2-((4-Hydroxy-3-(trifluoromethyl)phenyl)amino)benzoic acid39062-72-1297.23 g/molContains an amino linkage instead of direct biphenyl bond; different hydroxyl position
5-Hydroxy-2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]benzoic acid76874-95-8313.23 g/molContains amino linkage and additional hydroxyl group

Data compiled from multiple sources

This comparison highlights the structural diversity within this class of compounds and suggests that small changes in substitution patterns can lead to compounds with potentially different properties and applications.

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